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Compound of Interest

Pomaglumetad methionil
Compound Name:
hydrochloride

cat. No.: B8137013

For Researchers, Scientists, and Drug Development Professionals

LY2140023, also known as pomaglumetad methionil, emerged as a promising therapeutic
agent targeting the metabotropic glutamate receptors 2 and 3 (mGIuR2/3). As a prodrug of its
active moiety, pomaglumetad (LY404039), LY2140023 was developed to overcome the poor
oral bioavailability of the parent compound. This technical guide provides a comprehensive
overview of the pharmacokinetics and oral bioavailability of LY2140023, drawing from available
preclinical and clinical data.

Executive Summary

LY2140023 is a methionine amide prodrug designed for enhanced oral absorption. Following
oral administration, it is actively transported across the intestinal epithelium via the peptide
transporter 1 (PepT1). Subsequently, it undergoes rapid hydrolysis to release the active
MGIuR2/3 agonist, pomaglumetad. This strategy significantly improves the systemic exposure
to pomaglumetad compared to direct oral administration of the active drug. In humans, the oral
bioavailability of pomaglumetad is estimated to be approximately 49% when administered as
LY2140023. The prodrug itself has a short elimination half-life of 1.5 to 2.4 hours, while the
active pomaglumetad has a longer half-life of 2 to 6.2 hours. Preclinical studies in rats have
shown an oral bioavailability of 63% for pomaglumetad.

Pharmacokinetic Profile
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The pharmacokinetic properties of LY2140023 and its active metabolite, pomaglumetad, have

been characterized in both preclinical and clinical settings.

Preclinical Pharmacokinetics in Rats

Studies in rats have provided foundational knowledge of the pharmacokinetic profile of

pomaglumetad.

Route of .

Parameter . . Value Species
Administration

Cmax Intravenous 7.5 pg/mL Rat

Oral 4.0 pg/mL Rat

AUCo-24 Intravenous 2.9 pug-h/mL Rat

Oral 7.2 pg-h/mL Rat

Oral Bioavailability 63% Rat

Table 1: Preclinical Pharmacokinetic Parameters of Pomaglumetad (LY404039) in Rats.[1]

Human Pharmacokinetics

Clinical studies have defined the pharmacokinetic profile of LY2140023 and pomaglumetad in

humans.
Parameter Compound Value
) o Pomaglumetad (from
Oral Bioavailability ~49%][1]

LY2140023)

Elimination Half-life (t¥%)

LY2140023 (Prodrug)

1.5 - 2.4 hours[1]

Pomaglumetad (Active Moiety)

2 - 6.2 hours[1]

Pomaglumetad (from a single

AUC 200 mg oral dose of 900 ng-h/mL
pomaglumetad)
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Table 2: Human Pharmacokinetic Parameters of LY2140023 and Pomaglumetad.

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of
pharmacokinetic data. The following sections outline the general methodologies employed in
the preclinical and clinical evaluation of LY2140023.

Preclinical Pharmacokinetic Study in Rats

A representative preclinical study to determine the pharmacokinetics and oral bioavailability of
pomaglumetad in rats would typically follow this protocol:

« Animal Model: Male Sprague-Dawley rats are used.

e Housing and Acclimation: Animals are housed in controlled conditions with a 12-hour
light/dark cycle and provided with standard chow and water ad libitum. They are acclimated
for at least one week before the experiment.

e Drug Administration:
o Intravenous (IV): A single dose of pomaglumetad is administered via the tail vein.
o Oral (PO): A single dose of pomaglumetad is administered by oral gavage.

e Blood Sampling: Blood samples are collected from the jugular vein or another appropriate
site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-
dosing.

o Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g.,
EDTA) and centrifuged to separate the plasma. Plasma samples are stored at -80°C until
analysis.

e Bioanalysis: Plasma concentrations of pomaglumetad are determined using a validated
liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

o Pharmacokinetic Analysis: Non-compartmental analysis is used to determine
pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life. Oral bioavailability is
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calculated as (AUC_oral / AUC_1V) x (Dose_IV / Dose_oral) x 100.

Human Phase | Clinical Trial

A typical Phase I, single-center, double-blind, placebo-controlled, single-ascending-dose study

to evaluate the safety, tolerability, and pharmacokinetics of LY2140023 in healthy subjects

would involve:

Study Population: A cohort of healthy male and/or female volunteers.

Study Design: Subjects are randomized to receive a single oral dose of LY2140023 or a
placebo. The study typically includes multiple dose cohorts with escalating doses of
LY2140023.

Drug Administration: Subjects receive a single oral dose of LY2140023 or placebo in a fasted
state.

Pharmacokinetic Blood Sampling: Serial blood samples are collected at specified time points
before and after drug administration (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24,
36, and 48 hours post-dose).

Plasma Preparation and Bioanalysis: Plasma is separated and stored as in the preclinical
protocol. Plasma concentrations of both LY2140023 and pomaglumetad are measured using
a validated LC-MS/MS method.

Pharmacokinetic and Statistical Analysis: Pharmacokinetic parameters are calculated using
non-compartmental methods. Statistical analyses are performed to compare
pharmacokinetic parameters across dose groups.

Safety and Tolerability Assessments: Safety is monitored through the recording of adverse
events, clinical laboratory tests, vital signs, and electrocardiograms (ECGS).

Bioanalytical Method: LC-MS/MS

The quantification of LY2140023 and pomaglumetad in plasma samples is typically achieved

using a sensitive and specific LC-MS/MS method. While the specific parameters for a validated

assay for these compounds are not publicly detailed, a general workflow would include:
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o Sample Preparation: Plasma samples are prepared using protein precipitation with a solvent
like acetonitrile, followed by centrifugation to remove precipitated proteins. The supernatant
is then diluted and injected into the LC-MS/MS system.

» Liquid Chromatography: Chromatographic separation is performed on a C18 reverse-phase
column with a gradient mobile phase consisting of an agueous component (e.g., water with
0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

o Mass Spectrometry: Detection is carried out using a triple quadrupole mass spectrometer
with an electrospray ionization (ESI) source operating in the positive ion mode. Multiple
reaction monitoring (MRM) is used to specifically detect and quantify the parent and product
ions of LY2140023 and pomaglumetad.

Visualizations
Signaling Pathway of mGIluR2/3 Agonists

The active moiety of LY2140023, pomaglumetad, exerts its effects by acting as an agonist at
MGIuR2 and mGIuR3. These are G-protein coupled receptors that are typically located
presynaptically and are coupled to the inhibitory G-protein, Gi/o.

Click to download full resolution via product page

Caption: mGIuR2/3 signaling cascade initiated by pomaglumetad.

Experimental Workflow for a Human Pharmacokinetic
Study

The following diagram illustrates a typical workflow for a clinical pharmacokinetic study of an
orally administered drug like LY2140023.
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Caption: Workflow of a human pharmacokinetic clinical trial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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